Enhanced Antifungal Activity: Oxime Ether Derivatives vs. Carbendazim Against Botrytis cinerea
A thiochroman-4-one O-methyl oxime derivative (compound 7j) exhibited superior in vitro antifungal activity against Botrytis cinerea compared to the commercial fungicide carbendazim [1]. This demonstrates that specific oxime-containing thiochroman-4-one analogues can outperform established antifungal agents in certain contexts, highlighting the value of the oxime scaffold for targeted agrochemical development.
| Evidence Dimension | In vitro antifungal activity against Botrytis cinerea |
|---|---|
| Target Compound Data | Compound 7j: 79% inhibition rate |
| Comparator Or Baseline | Carbendazim: lower inhibition rate (specific value not reported) |
| Quantified Difference | Compound 7j showed better inhibition than carbendazim |
| Conditions | In vitro antifungal assay; concentration details not specified in abstract |
Why This Matters
Demonstrates that thiochroman-4-one oxime derivatives can achieve higher antifungal efficacy than a standard commercial fungicide, supporting their selection for agricultural antifungal research.
- [1] Lu, Y.; Xiao, L.; Li, P.; Chi, J.; Li, J.; Tan, S. Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Phosphorus, Sulfur, and Silicon and the Related Elements 2022, 197 (10), 1063-1068. View Source
